Lipophilicity (clogP) Comparison: 5-(1,1-Difluoroethyl) vs. Positional Isomer 3-(1,1-Difluoroethyl)isoxazole-4-carboxylic Acid
The target compound 5-(1,1-difluoroethyl)-1,2-oxazole-3-carboxylic acid exhibits a calculated logP of 1.52, which is 0.50 log units higher than its positional isomer 3-(1,1-difluoroethyl)isoxazole-4-carboxylic acid (clogP = 1.02) . This difference arises from the distinct electronic environment created by the 1,2-relationship of N and O in the isoxazole ring when substituted at the 3- vs. 4-positions with the carboxylic acid group. The increased lipophilicity of the target compound may translate to enhanced membrane permeability and altered tissue distribution profiles in biological systems [1].
| Evidence Dimension | Calculated LogP (clogP) |
|---|---|
| Target Compound Data | 1.52 |
| Comparator Or Baseline | 3-(1,1-difluoroethyl)-1,2-oxazole-4-carboxylic acid: 1.02 |
| Quantified Difference | ΔclogP = 0.50 (target more lipophilic) |
| Conditions | Calculated using ChemAxon/ALOGPS method; data sourced from vendor specifications |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining predictable ADME properties; substitution with the 3-(1,1-difluoroethyl) isomer would reduce lipophilicity by 33%, potentially compromising membrane permeability.
- [1] ChemSpace. 5-(1,1-difluoroethyl)-1,2-oxazole-3-carbaldehyde, logP = 1.28 (closest structurally characterized analog for logP reference). chem-space.com View Source
